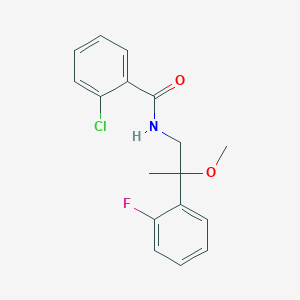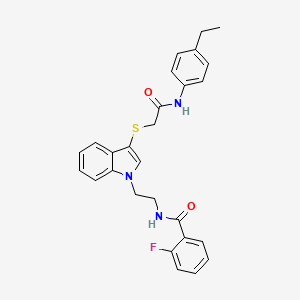![molecular formula C11H10ClN5S B2712485 2-Chloro-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 945314-60-3](/img/structure/B2712485.png)
2-Chloro-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Chloro-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” belongs to a class of heterocyclic compounds known as 1,2,4-triazolo-thiadiazines . These compounds are of prime importance due to their extensive therapeutic uses . They are used as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-triazolo-thiadiazines involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The review article compiles the latest synthetic approaches for the synthesis of triazolothiadiazines and its derivatives .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo-thiadiazines is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This results in four isomeric structural variants of triazolothiadiazines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazolo-thiadiazines typically involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .科学的研究の応用
Synthesis and Structural Analysis
Research has led to the synthesis of various derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, including compounds with antimicrobial properties. Swamy et al. (2006) synthesized a series of 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives and characterized them using different techniques such as IR, NMR, and X-ray crystallography, revealing their potential as antimicrobials. This research demonstrates the compound's structural versatility and its role in developing new antimicrobial agents (Swamy et al., 2006).
Biological Activities
Antimicrobial and Antifungal Activities : The compound's derivatives have shown significant inhibition against various microbial strains, suggesting their potential in developing new antimicrobial and antifungal medications. Özil et al. (2015) explored antimicrobial, anti-lipase, and antiurease activities of fused and non-fused 1,2,4-triazole derivatives, indicating the compound's utility in addressing microbial resistance and other health conditions related to enzyme inhibition (Özil et al., 2015).
Antioxidant Properties : The derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole have been investigated for their antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Sunil et al. (2010) evaluated the antioxidant activity of triazolo-thiadiazoles and found them potent against various radical scavenging assays, showing promise in antioxidant therapy (Sunil et al., 2010).
Anticancer Potential : Research on the compound's derivatives has also touched on anticancer activities. The ability to induce apoptosis in cancer cells, such as HepG2, suggests a potential therapeutic application in cancer treatment. This is supported by studies showing the cytotoxic effects of triazolo-thiadiazoles on hepatocellular carcinoma cell lines, indicating their role in cancer therapy research (Sunil et al., 2010).
将来の方向性
The future directions in the research of 1,2,4-triazolo-thiadiazines involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-thiadiazine-based drugs for the treatment of multifunctional diseases . This includes the exploration of their diverse pharmacological activities and the optimization of their synthetic approaches .
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors .
Mode of Action
It is known that similar compounds can bind to various enzymes and receptors in the biological system, leading to a range of biological activities .
Biochemical Pathways
Related compounds have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds .
Result of Action
Compounds with similar structures have shown a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The biological activity of similar compounds may be influenced by various factors, including the presence of other molecules, ph, temperature, and more .
特性
IUPAC Name |
2-chloro-5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5S/c1-2-9-14-15-11-17(9)16-10(18-11)6-3-4-7(12)8(13)5-6/h3-5H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTKMSGJPVMJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2712403.png)


![7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B2712406.png)
![N-isopropyl-N-phenyl-2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxamide](/img/structure/B2712407.png)
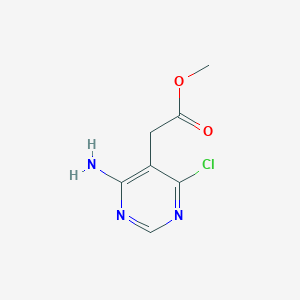
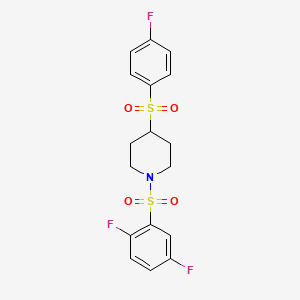
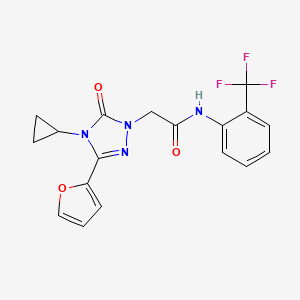


![2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B2712415.png)

